N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(3-methoxybenzyl)oxalamide

Beschreibung

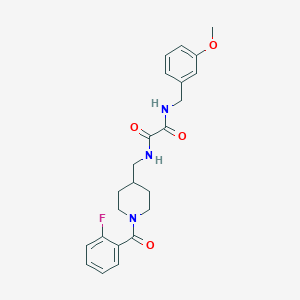

N1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a piperidine core modified with a 2-fluorobenzoyl group at the 1-position and a 3-methoxybenzyl substituent at the N2 position of the oxalamide backbone. The 2-fluorobenzoyl group may enhance metabolic stability and target binding affinity, while the 3-methoxybenzyl moiety could influence solubility and receptor interactions .

Eigenschaften

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O4/c1-31-18-6-4-5-17(13-18)15-26-22(29)21(28)25-14-16-9-11-27(12-10-16)23(30)19-7-2-3-8-20(19)24/h2-8,13,16H,9-12,14-15H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQUHWCQAMMNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 429.5 g/mol

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Intermediate : Synthesis begins with the cyclization of 4-piperidone and an appropriate amine.

- Introduction of the 2-Fluorobenzoyl Group : The piperidine intermediate reacts with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine).

- Formation of the Oxalamide Moiety : The final step involves reacting the 2-fluorobenzoyl-substituted piperidine with oxalyl chloride and 3-methoxybenzylamine to yield the target compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on enzymes involved in various biochemical pathways, suggesting potential applications in treating diseases related to enzyme dysfunction.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into potential applications:

- A study on analogs revealed competitive inhibition against tyrosinase, an enzyme critical in melanin production, indicating possible applications in skin-related conditions .

- Another investigation highlighted the compound's ability to bind effectively to target sites in enzymes, demonstrating its potential as a therapeutic agent.

Data Table: Biological Activity Overview

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Selected Oxalamides

Key Comparisons and Research Findings

Piperidine Core Modifications

Target Compound vs. Antiviral Derivatives (e.g., Compound 11 ) :

The target’s 2-fluorobenzoyl-piperidine group differs from acetylated or unmodified piperidine cores in antiviral oxalamides. Fluorination may reduce metabolic degradation compared to acetyl groups, as seen in cytochrome P450 interactions . Piperidin-4-yl derivatives (e.g., Compound 11) demonstrated >95% purity and antiviral activity, suggesting the target’s piperidine modifications could similarly enhance stability and efficacy.Halogen Effects :

The 2-fluorobenzoyl group in the target contrasts with 4-chlorophenyl substituents in and . Fluorine’s electronegativity and smaller size may improve membrane permeability and target selectivity compared to bulkier halogens like chlorine . Compound 23 (3-Cl-5-F-phenyl) showed moderate yield (33%), indicating halogen positioning impacts synthetic feasibility .

Aromatic Substituents and Functional Groups

- N2: 3-Methoxybenzyl vs. Other Aromatic Groups: The 3-methoxybenzyl group in the target differs from pyridyl-ethyl (S336) or 4-methoxyphenethyl (Compound 23) groups. Methoxy groups enhance solubility and π-π stacking but may alter metabolism; S336’s 2,4-dimethoxybenzyl group had a high safety margin (NOEL 100 mg/kg/day) due to predictable oxidative demethylation . The target’s single methoxy group may balance bioavailability and safety.

- Thiazolyl and Heterocyclic Modifications: Thiazolyl-hydroxyethyl substituents in and correlated with antiviral activity, likely via hydrophobic interactions with viral targets.

Pharmacokinetic and Toxicological Profiles

Metabolism and Safety :

Oxalamides with methoxy groups (e.g., S336) showed minimal CYP inhibition (<50% at 10 µM) and low toxicity, attributed to rapid glucuronidation and excretion . The target’s 3-methoxybenzyl group may follow similar pathways, but the 2-fluorobenzoyl moiety could introduce unique CYP interactions, warranting further study.Synthetic Feasibility : Yields for similar compounds ranged from 23% (Compound 22, ) to 83% (Compound 21, ). The target’s complex piperidine-benzoyl linkage may require optimized coupling steps to improve yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.